N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3S/c1-15(2,3)17-14(20)19-10-8-18(9-11-19)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIRJQHLQAJQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)N1CCN(CC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 2-fluoroaniline with tert-butyl isocyanide and piperazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Structural Characteristics
- Core Structure : The piperazine ring provides a rigid framework, with substituents influencing conformational flexibility and binding affinity.
- Key Substituents: tert-Butyl Group: Enhances lipophilicity and metabolic stability . Carbothioamide (C=S): Participates in hydrogen bonding and metal coordination .
Pharmacological Activity
Target Compound
Comparison with Analogs
Key Findings :
- NCT-503 : Replaces the tert-butyl group with a trifluoromethylbenzyl moiety, shifting activity toward serine biosynthesis inhibition .
- Bis(2-fluorophenyl) Analog : Increased halogen density may enhance target binding but reduce solubility .
- Cyclohexyl Analog : Lower steric bulk compared to tert-butyl may diminish metabolic stability, leading to discontinuation .
Physicochemical Properties
Biological Activity
N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 281.38 g/mol. The structure features a piperazine core substituted with a tert-butyl group and a 2-fluorophenyl moiety, alongside a carbothioamide functional group. This unique configuration is believed to influence its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial protein synthesis, akin to oxazolidinones, which are effective against gram-positive pathogens. The compound's structure allows for potential binding to ribosomal sites, enhancing its antimicrobial efficacy.
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Inhibitory activity observed |
| Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate | Mycobacterium tuberculosis | Significant inhibition reported |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. For instance, this compound demonstrated cytotoxicity against human cancer cell lines with IC50 values indicating effective concentrations for therapeutic purposes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's biological activity. Modifications to the piperazine ring and substitutions on the phenyl group have been shown to significantly affect the compound's potency and selectivity.
Key Findings from SAR Studies:
- Fluorination : The presence of the fluorine atom in the phenyl group enhances lipophilicity, potentially improving cell membrane permeability.
- Tert-butyl Group : This bulky group may contribute to enhanced binding interactions with target proteins.
- Carbothioamide Functionality : This moiety is critical for biological activity, as it can participate in hydrogen bonding with biological targets.
Case Studies
-
Antimicrobial Efficacy Against Mycobacterium tuberculosis :
A study evaluated the efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis. Results indicated an IC50 value of 5 μM, showcasing its potential as a lead compound for further development in anti-tubercular therapies . -
Cytotoxicity in Cancer Cell Lines :
In vitro studies on various human cancer cell lines revealed that this compound exhibited selective cytotoxicity, with an IC50 range from 10 to 20 μM across different cell types, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carbothioamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. A common approach includes:
Ring formation : Reacting 1,2-diamine derivatives with sulfonamide salts (e.g., using DBU as a base) to generate the piperazine backbone .
Functionalization : Introducing fluorophenyl and tert-butyl groups via nucleophilic substitution or coupling reactions. For example, tert-butyl isocyanate or thiourea derivatives can react with intermediates under controlled pH and temperature .
Purification : Use of reverse-phase column chromatography or crystallization with solvents like Et2O for isolation .
- Key reagents : DBU, dichloromethane (DCM), and trifluoroacetic acid (TFA) salts for Boc deprotection .
Q. How is structural characterization performed for this compound?
- Analytical techniques :
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and purity (e.g., tert-butyl protons appear as a singlet at ~1.4 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]<sup>+</sup> for C17H23FN3S) .
- X-ray crystallography : Resolves bond angles and stereochemistry, critical for understanding bioactivity .
Q. What pharmacological activities are associated with piperazine-carbothioamide derivatives?
- Mechanistic insights :
- Enzyme inhibition : Piperazine derivatives target enzymes like phosphoglycerate dehydrogenase (PHGDH) or kinases, often through hydrogen bonding with the thiourea moiety .
- Receptor modulation : Fluorophenyl groups enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .
- Examples : Analogues show antiarrhythmic, antimicrobial, and anticancer activities in preclinical models .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) affect bioactivity?
- SAR studies :
- Fluorine positioning : 2-Fluorophenyl improves metabolic stability compared to para-substituted analogues .
- Thioureido vs. carboxylate : Thiourea enhances metal-binding capacity, relevant for enzyme inhibition .
- Data-driven design : Computational docking (e.g., AutoDock) predicts binding affinities to targets like PHGDH, guiding synthetic prioritization .
Q. What strategies improve synthetic yields of This compound?
- Optimization approaches :
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., oxidation) and improve scalability .
- Catalyst screening : Palladium-based catalysts enhance coupling efficiency for fluorophenyl introduction .
- Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but require careful temperature control to avoid decomposition .
- Case study : A 26% yield was reported for a similar compound using DMSO purification, while flow systems achieved >50% .
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?
- Case analysis : Conflicting enzyme inhibition results (e.g., IC50 variability) may arise from polymorphic forms.
- Solution : Single-crystal X-ray diffraction identifies conformational isomers or hydration states that alter binding .
- Example : A study resolved conflicting antioxidant data by correlating thiourea tautomerism (thione vs. thiol) with activity .
Q. What in vitro assays are suitable for evaluating this compound’s therapeutic potential?
- Methodological pipeline :
Enzyme inhibition : PHGDH activity measured via NADH depletion assays .
Cytotoxicity : MTT or ATP-based viability tests in cancer cell lines (e.g., HCT116) .
Permeability : Caco-2 monolayer assays predict oral bioavailability .
- Controls : Compare with known inhibitors (e.g., NCT-503 for PHGDH) to validate assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
